molecular formula C12H16FNOS B15112830 3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine

3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine

Cat. No.: B15112830
M. Wt: 241.33 g/mol
InChI Key: BYHBFGKGQDEXCA-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and a 5-methylthiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoromethyl iodide.

    Attachment of the 5-Methylthiophene-2-Carbonyl Group: This step involves the acylation of the piperidine ring with 5-methylthiophene-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The 5-methylthiophene-2-carbonyl group can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine
  • 3-(Bromomethyl)-1-(5-methylthiophene-2-carbonyl)piperidine
  • 3-(Hydroxymethyl)-1-(5-methylthiophene-2-carbonyl)piperidine

Uniqueness

3-(Fluoromethyl)-1-(5-methylthiophene-2-carbonyl)piperidine is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and improve the compound’s overall pharmacokinetic profile compared to its chloro, bromo, or hydroxyl analogs.

Properties

Molecular Formula

C12H16FNOS

Molecular Weight

241.33 g/mol

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-(5-methylthiophen-2-yl)methanone

InChI

InChI=1S/C12H16FNOS/c1-9-4-5-11(16-9)12(15)14-6-2-3-10(7-13)8-14/h4-5,10H,2-3,6-8H2,1H3

InChI Key

BYHBFGKGQDEXCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCCC(C2)CF

Origin of Product

United States

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